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3,3-Diphenyl-3H-pyrano[3,2-f]quinoline

Cat. No.: B14262301
CAS No.: 152365-47-4
M. Wt: 335.4 g/mol
InChI Key: ZSQNHKCWTZYULS-UHFFFAOYSA-N
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Description

Overview of Pyranoquinoline Structural Diversity and Isomerism

The structural diversity of pyranoquinolines stems from the various ways the pyran and quinoline (B57606) ring systems can be fused. Theoretically, there are twenty possible constitutional isomers of pyranoquinoline, although research has predominantly focused on a smaller subset of these frameworks. researchgate.net The isomerism is determined by the points of fusion between the two heterocyclic rings.

The nomenclature, such as pyrano[3,2-f]quinoline, specifies the nature of this fusion. The numbers [3,2] indicate that the pyran ring is fused at its 3 and 2 positions, while the letter [f] denotes the face of the quinoline ring (the bond between atoms 5 and 6) where the fusion occurs. This leads to distinct angular and linear arrangements of the fused rings, each imparting unique steric and electronic properties to the molecule. For instance, pyrano[3,2-f], pyrano[2,3-g], and pyrano[2,3-f] represent different isomers with varied spatial arrangements and chemical reactivity. mdpi.com

This inherent structural variability allows for the creation of extensive libraries of compounds through the introduction of different substituents at various positions on the pyranoquinoline core, further expanding its chemical space.

Isomer TypeFusion DescriptionResulting Structure
Pyrano[3,2-f]quinoline Fusion at the 'f' face (C5-C6) of the quinoline ring.Linear
Pyrano[2,3-g]quinoline Fusion at the 'g' face (C6-C7) of the quinoline ring.Angular
Pyrano[3,2-c]quinoline Fusion at the 'c' face (C3-C4) of the quinoline ring.Angular
Pyrano[3,2-h]quinoline Fusion at the 'h' face (C7-C8) of the quinoline ring.Linear

Significance of Pyranoquinoline Scaffolds in Organic and Materials Chemistry

Pyranoquinoline scaffolds are of considerable interest due to their prevalence in natural products, particularly alkaloids isolated from the plant family Rutaceae. royalsocietypublishing.org This natural occurrence has inspired synthetic chemists to explore these frameworks for drug discovery and development. The quinoline moiety itself is a well-established pharmacophore present in numerous approved drugs, while the pyran ring contributes to the molecule's structural rigidity and potential for diverse biological interactions. nih.govpurdue.edu

In the realm of organic and medicinal chemistry , pyranoquinoline derivatives have demonstrated a wide array of pharmacological activities. royalsocietypublishing.org Research has highlighted their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. nih.govresearchgate.net The development of multicomponent reactions (MCRs) has provided efficient, atom-economical pathways to synthesize complex pyranoquinoline libraries for high-throughput screening and the discovery of novel therapeutic leads. researchgate.netnih.gov

In materials chemistry , the extended π-conjugated system of the pyranoquinoline core imparts useful photophysical properties. Certain derivatives have been developed as fluorophores. nih.gov These fluorescent molecules have applications in biological imaging, such as staining cultured cells for microscopy studies. nih.gov Furthermore, the incorporation of photochromic fragments into the pyranoquinoline structure has been explored for the creation of light-sensitive materials and potential molecular switches. researchgate.net

Research Landscape of 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline

Direct research on the specific isomer This compound is limited in published literature. However, the research landscape can be understood by examining studies on closely related diaryl-substituted pyranoquinoline isomers. The primary focus in this area has been on the synthesis and investigation of their photophysical properties, particularly photochromism.

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Research has been conducted on 3,3-diaryl-3H-pyrano[3,2-f]quinoline derivatives, which are structural analogs of the target compound. researchgate.net These studies explore how the molecule can be switched between a colorless, closed-ring (spiro) form and a colored, open-ring (merocyanine) form upon exposure to UV light. This property makes them candidates for applications in optical data storage, molecular switches, and smart materials.

A study on the related isomer, 2,2-diphenylpyrano[3,2-h]quinoline, synthesized via the reaction of 8-hydroxyquinoline (B1678124) with 1,1-diphenyl-2-propyn-1-ol, demonstrated characteristic photochromic behavior. researchgate.net Upon irradiation, the compound showed new absorption maxima in the visible spectrum, corresponding to the formation of its open, colored form. researchgate.net Similarly, the synthesis of various 4-aryl-2,2-diphenyl-pyrano[3,2-c]quinolones has been achieved through acid-catalyzed tandem reactions, and these compounds have been characterized extensively using spectroscopic methods. nih.gov

Table of Spectroscopic Data for a Related Diphenyl-Pyranoquinoline Derivative Compound: 6-Methyl-2,2,4-triphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one nih.gov

Data TypeChemical Shift (δ) and Description
¹H NMR 8.22 (d, J = 8.2 Hz, 1H), 7.61–7.47 (m, 5H), 7.44–7.20 (m, 13H), 5.96 (s, 1H), 3.54 (s, 3H)
¹³C NMR 159.60, 156.52, 143.67, 139.88, 139.55, 135.74, 131.31, 128.17, 127.84, 127.66, 127.32, 127.24, 126.80, 126.10, 123.53, 121.75, 115.89, 113.98, 108.19, 84.31, 29.20

The collective research on these related structures suggests that the primary interest in compounds like this compound lies in the field of materials science, driven by the unique properties conferred by the gem-diphenyl substitution on the pyran ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17NO B14262301 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline CAS No. 152365-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152365-47-4

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

3,3-diphenylpyrano[3,2-f]quinoline

InChI

InChI=1S/C24H17NO/c1-3-8-18(9-4-1)24(19-10-5-2-6-11-19)16-15-21-20-12-7-17-25-22(20)13-14-23(21)26-24/h1-17H

InChI Key

ZSQNHKCWTZYULS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC=N4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 3h Pyrano 3,2 F Quinoline Derivatives

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a complex product, incorporating substantial portions of all starting materials. purdue.edursc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org For the synthesis of pyrano[3,2-c]quinoline derivatives, a related isomeric system, MCRs involving aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid have been successfully employed. nih.gov Similarly, the reaction between 2,4-dihydroxy-1-methylquinoline, various aromatic aldehydes, and malononitrile (B47326) can yield pyrano[3,2-c]quinolone derivatives. nih.gov The formation of the specific 3,3-diphenyl-3H-pyrano[3,2-f]quinoline scaffold via an MCR would necessitate the use of a precursor containing the gem-diphenyl moiety, such as a diphenyl-substituted 1,3-dicarbonyl compound or a related active methylene (B1212753) compound.

Lewis acids are frequently employed to catalyze MCRs by activating substrates towards nucleophilic attack and facilitating cyclization steps. Molecular iodine, acting as a mild Lewis acid, has been shown to be an environmentally benign catalyst for synthesizing quinoline (B57606) derivatives. organic-chemistry.org In the context of pyranoquinolines, Lewis acids like niobium(V) chloride have been used to catalyze imino-Diels–Alder reactions to form pyrano[3,2-c]quinoline precursors. researchgate.net An acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. nih.govrsc.org

Catalyst TypeExample CatalystReactants (General)Product TypeReference
Brønsted Acidp-TsOH·H₂O4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic AlcoholsPyrano[3,2-c]quinolones nih.govrsc.org
Lewis AcidNiobium(V) ChlorideAldimines, 3,4-Dihydro-2H-pyranTetrahydropyrano[3,2-c]quinolines researchgate.net
Mild Lewis AcidMolecular Iodine (I₂)Suitably substituted primary allylaminesQuinolines organic-chemistry.org

While specific examples for this compound are not prevalent, transition-metal catalysis is a cornerstone of modern heterocyclic synthesis. Metals such as palladium, copper, and gold are known to catalyze key bond-forming reactions, including C-C, C-O, and C-N couplings, which are essential for constructing fused ring systems. Such catalysts could be envisioned in cross-coupling reactions to build the necessary precursors for subsequent cyclization or in direct cyclization/annulation reactions.

The use of nanocatalysts in organic synthesis represents a green and efficient approach, often providing high yields and allowing for easy catalyst recovery and reuse. Various magnetic nanoparticles (MNPs) have been developed as catalysts for quinoline synthesis. nih.gov For instance, Fe₃O₄ nanoparticles functionalized with acidic groups have been used in four-component condensation reactions to produce quinoline derivatives. nih.gov The application of such nanocatalysts could provide an effective and sustainable route to the 3H-pyrano[3,2-f]quinoline scaffold.

NanocatalystAverage SizeApplicationReference
Fe₃O₄@SiO₂–SO₃H30–40 nmFour-component synthesis of hexahydroquinolines nih.gov
CuFe₂O₄ NPs5–15 nmSynthesis of quinolines in water nih.gov
γ-Fe₂O₃@Cu-LDH@Cysteine-Pd18–53 nmQuinoline synthesis via intramolecular cyclization nih.gov

Domino and Cascade Reaction Sequences

Domino and cascade reactions involve two or more sequential transformations that occur under the same reaction conditions without the need to isolate intermediates. nih.gov These sequences are highly efficient for building complex molecular architectures. The synthesis of pyrano[3,2-c]quinolone derivatives has been achieved through a base-catalyzed domino reaction involving a Knoevenagel condensation between an aromatic aldehyde and malononitrile, followed by a Michael addition with a 4-hydroxyquinoline, and subsequent intramolecular cyclization. nih.gov A similar strategy, starting with a 6-amino-7-hydroxyquinoline derivative and a diphenyl-substituted active methylene compound, could plausibly generate the this compound system.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings. A notable synthesis of the pyrano[3,2-f]quinoline core involves an HCl-mediated 6-'endo-trig' Michael type ring closure. nih.gov This reaction utilizes 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one as a precursor, which undergoes cyclization to form the fused quinoline ring, yielding the tricyclic pyrano[3,2-f]quinoline system in excellent yields. nih.gov This method is praised for being simple, facile, and inexpensive, providing a direct route to the desired scaffold from easily accessible starting materials. nih.gov

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful method for constructing heterocyclic rings, particularly for quinoline synthesis. This pathway typically involves the reaction of an alkyne bearing a proximate nucleophilic center with an electrophile. nih.gov A variety of substituted quinolines can be synthesized under mild conditions via the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This reaction affords 3-halogenated quinolines in moderate to good yields. nih.gov An adaptation of this strategy using a 6-hydroxy-alkynyl-aniline precursor could provide a route to the pyran-fused quinoline system.

ElectrophileBaseSolventProduct TypeReference
IClNaHCO₃MeCN3-Iodoquinolines nih.gov
I₂NaHCO₃MeCN3-Iodoquinolines nih.gov
Br₂NaHCO₃MeCN3-Bromoquinolines nih.gov
PhSeBrNaHCO₃MeCN3-(Phenylselenyl)quinolines nih.gov

Condensation-Cyclization Approaches

Condensation-cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrano[3,2-f]quinolines. These methods typically involve the formation of carbon-carbon and carbon-heteroatom bonds in a sequential or concerted manner, starting from simpler precursors.

One prominent strategy involves the acid-promoted condensation–cyclization of a 6-amino-5-alkynyl-2H-chromen-2-one with aromatic aldehydes. researchgate.net For instance, the reaction of 6-amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-one with various benzaldehydes in the presence of sulfuric acid leads to the formation of 8-aryl-8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-diones. researchgate.net This reaction proceeds through the formation of a vinyl cation intermediate, followed by the addition of water and subsequent cyclization. researchgate.net The resulting dihydro derivatives can then be oxidized to afford the corresponding aromatic pyrano[3,2-f]quinolin-3-ones. researchgate.net

Another versatile approach is the multi-component reaction (MCR), which allows for the construction of complex molecules in a single step from three or more starting materials. A variety of pyranoquinoline derivatives have been synthesized using one-pot, three-component condensation reactions. nih.gov For example, the reaction between a hydroxyquinoline derivative, an aromatic aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate, can yield various substituted pyranoquinolines. nih.govnih.gov These reactions are often catalyzed by a base, such as piperidine (B6355638) or triethylamine, or an organocatalyst like L-proline. nih.govnih.gov

The following table summarizes representative examples of condensation-cyclization approaches for the synthesis of pyrano[3,2-f]quinoline derivatives.

Starting Material 1Starting Material 2Starting Material 3Catalyst/ConditionsProduct Type
6-Amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-oneAromatic Aldehyde-H₂SO₄, reflux8-Aryl-8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-dione
Substituted HydroxyquinolineAromatic AldehydeMalononitrilePiperidine/Ethanol (B145695)2-Amino-4-aryl-4H-pyranoquinoline-3-carbonitrile
4-Hydroxy-1-methylquinolin-2(1H)-oneAromatic AldehydeMeldrum's AcidL-Proline4-Aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling cleaner reactions compared to conventional heating methods. The application of microwave irradiation has been successfully employed in the synthesis of various pyranoquinoline derivatives.

Three-component condensation reactions, as discussed in the previous section, can be significantly enhanced under microwave irradiation. For instance, the synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives from a substituted hydroxyquinoline, an aryl aldehyde, and malononitrile can be efficiently carried out in an ethanol/piperidine solution under microwave conditions. researchgate.net Similarly, catalyst-free, one-pot three-component procedures in solvents like DMF under microwave irradiation have been developed for novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore. iiste.org

The key advantages of using microwave assistance in these syntheses include a dramatic reduction in reaction times (from hours to minutes) and often an improvement in the yield and purity of the final products. iiste.org

Oxidation-Cyclization Methodologies

Oxidation-cyclization strategies provide another avenue for the construction of the pyrano[3,2-f]quinoline core. These methods often involve the formation of the quinoline ring system through an oxidative process, followed by or concurrent with the cyclization to form the pyran ring.

For example, 8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-dione derivatives, synthesized via condensation-cyclization, can be subjected to oxidation to introduce aromaticity. researchgate.net Treatment of these dihydro compounds with iron(III) chloride (FeCl₃·6H₂O) in methanol (B129727) leads to the corresponding 10-methoxy-8-aryl-3H-pyrano[3,2-f]quinolin-3-one derivatives. researchgate.net This transformation highlights how oxidation can be a key final step in achieving the fully aromatic pyranoquinoline system.

While direct oxidation-cyclization methods starting from acyclic precursors to form the pyrano[3,2-f]quinoline system are less commonly reported, the principle remains a viable synthetic strategy that could be explored for novel derivatives.

Starting Material Diversity and Synthetic Scope for Pyrano[3,2-f]quinolines

The synthetic accessibility of pyrano[3,2-f]quinolines is greatly enhanced by the wide variety of commercially available or readily synthesizable starting materials. The diversity of these precursors allows for the introduction of various substituents on both the quinoline and pyran portions of the final molecule, enabling the creation of large libraries of compounds for further investigation.

Key Starting Material Classes:

Hydroxyquinolines: 6-Hydroxyquinoline and its derivatives are crucial building blocks. The position of the hydroxyl group dictates the regiochemistry of the annulation, leading to different pyranoquinoline isomers.

Aminochromes: As seen in the condensation-cyclization approach, substituted 6-aminochromenones serve as versatile precursors that already contain the pyran-like ring. researchgate.net

Aromatic Aldehydes: A vast array of substituted benzaldehydes and other aromatic aldehydes can be used in condensation reactions, leading to diverse aryl substitutions on the final pyranoquinoline scaffold. researchgate.netnih.gov

Active Methylene Compounds: Malononitrile, ethyl cyanoacetate, and Meldrum's acid are common C3 synthons in multi-component reactions that form the pyran ring. nih.govnih.gov

Alkynes: Substituted alkynes, particularly those attached to an aniline (B41778) or chromone (B188151) precursor, are key for certain cyclization strategies. researchgate.net

The synthetic scope is generally broad, with many of the reported methods tolerating a range of functional groups on the starting materials. This allows for the fine-tuning of the electronic and steric properties of the resulting pyrano[3,2-f]quinoline derivatives. However, as noted, the synthesis of derivatives with a gem-disubstitution pattern at the 3-position, such as the target this compound, remains an open challenge in the field.

Chemical Reactivity and Transformation of 3,3 Diphenyl 3h Pyrano 3,2 F Quinoline

Ring Opening and Recyclization Mechanisms

The notable reactivity of 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline is its photochromism, a thermally reversible isomerization that occurs upon exposure to UV irradiation. hud.ac.uk This behavior is characteristic of the pyran class of heterocyclic compounds. hud.ac.uk The underlying mechanism involves the cleavage of the C-O bond within the pyran ring upon absorbing UV light. This bond scission leads to a ring-opening event, transforming the closed, colorless pyran form into a colored, open-ring isomer, often a merocyanine-like structure. hud.ac.uk

This transformation is accompanied by a significant structural reorganization and a distinct color change, which is the hallmark of photochromism. hud.ac.uk The process is reversible; the ring-opened form can revert to the original closed-ring pyran structure either thermally (in the absence of light) or by irradiation with visible light. This recyclization mechanism restores the initial, colorless state of the compound.

Interconversion of Functionalized Pyrano[3,2-f]quinoline Systems

Detailed research findings on the interconversion of functionalized pyrano[3,2-f]quinoline systems derived from this compound are not extensively covered in the available literature. While the synthesis of various pyranoquinoline isomers and their derivatives is a subject of study, specific pathways for the chemical interconversion of functional groups already present on the this compound scaffold are not specified.

Coordination Chemistry of this compound Ligands

The quinoline (B57606) moiety within the this compound structure provides a coordination site, allowing it to function as a ligand for metal ions. Research has focused on modifying the parent compound to create bidentate ligands and studying their subsequent complexation with metals like silver(I). hud.ac.ukcardiff.ac.uk

To enhance its coordinating ability, this compound has been functionalized to incorporate additional N-donor atoms, creating a photoresponsive bidentate N-donor ligand. hud.ac.ukcardiff.ac.uk This modified ligand has been successfully complexed with silver(I) ions. cardiff.ac.uk

The solid-state structure of the resulting silver(I) complex has been characterized through X-ray crystallography. hud.ac.uk The analysis revealed the formation of a monomeric complex, denoted as [L1Ag(H2O)], where L1 represents the bidentate ligand derived from this compound. hud.ac.uk These monomeric units further assemble into a dimeric structure in the solid state. hud.ac.uk

The coordination of the this compound-derived ligand with silver(I) ions has a profound impact on its molecular properties, particularly its photochromic and fluorescent behaviors. hud.ac.ukcardiff.ac.uk

Inhibition of Photochromism: The most significant effect of complexation with Ag(I) is the complete inhibition of the ligand's photochromic response. hud.ac.ukcardiff.ac.uk While the free ligand exhibits the typical color change associated with ring-opening upon UV irradiation, this property is entirely suppressed once the ligand is coordinated to the silver ion. hud.ac.uk This phenomenon is attributed to changes in the distribution of molecular orbitals following metal coordination, which prevents the photoisomerization process. hud.ac.uk

Enhancement of Fluorescence: In contrast to the quenching of photochromism, coordination with Ag(I) leads to an enhanced fluorescence response. hud.ac.ukcardiff.ac.uk The silver(I) complex displays an increased fluorescence intensity and a bathochromic (red) shift in its emission spectrum compared to the free ligand. hud.ac.uk The emission lifetime of the complex is also significantly longer than that of the free ligand, a characteristic consistent with metal-perturbed fluorescence. hud.ac.uk

Interactive Data Table: Photophysical Properties of Ligand vs. Silver(I) Complex

PropertyFree Ligand (L1)Silver(I) Complex [L1Ag(H2O)]
Photochromism Exhibits typical photochromic behaviorComplete inhibition
λmax of Colored Form ~530 nmN/A (no colored form)
Fluorescence Emission (λem) Weaker intensityIncreased intensity, 495 nm
Emission Lifetime (τ) ~0.4-0.5 ns1.8 ns

Advanced Spectroscopic Characterization of 3,3 Diphenyl 3h Pyrano 3,2 F Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline core and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the context of pyranoquinoline derivatives, the aromatic protons of the quinoline (B57606) and phenyl rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the aromatic rings.

For instance, in a series of synthesized 2-amino-4-(substituted-aryl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives, the aromatic protons were observed in the range of 6.64–7.95 ppm. nih.gov The methine proton at the C4 position of the pyran ring typically appears as a singlet or a doublet, depending on neighboring protons, in the range of δ 4.44–4.81 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Pyrano[3,2-c]quinoline Derivatives

CompoundAromatic Protons (ppm)CH (C4) (ppm)Other Signals (ppm)
4-(4-Methoxyphenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione6.86-7.934.51 (d, J = 7.2 Hz)3.69 (s, 3H, OCH₃), 3.64 (s, 3H, NCH₃), 2.92-3.46 (m, 2H, CH₂)
4-(4-Bromophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione7.16-7.954.56 (d, J = 7.2 Hz)3.65 (s, 3H, NCH₃), 2.96-3.52 (m, 2H, CH₂)
4-(4-Fluorophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione7.13-7.934.58 (d, J = 7.2 Hz)3.64 (s, 3H, NCH₃), 2.96-3.50 (m, 2H, CH₂)

Data sourced from a study on pyrano[3,2-c]quinoline derivatives, which are structural isomers of the title compound. nih.gov

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of their chemical environment. The quaternary carbon at the C3 position, bonded to two phenyl groups and an oxygen atom, would be expected to have a chemical shift in the downfield region. The carbons of the phenyl groups and the quinoline moiety will appear in the aromatic region (typically δ 110-160 ppm).

In related pyrano[3,2-c]quinoline systems, the carbonyl carbons of the pyrone and quinolone rings show distinct signals at approximately δ 160-175 ppm. nih.gov The carbon atoms of the ethyl group in a synthesized derivative, for instance, have been observed with theoretical chemical shifts at δ 11.93 ppm and 39.92 ppm, and experimentally at δ 12.7 and 36.6 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for a Pyrano[3,2-c]quinoline Derivative

Functional GroupChemical Shift (δ ppm)
C=O (α-pyrone)~163.8
C=O (quinoline)~168.4
Aromatic/Heteroaromatic C114-159
C-O (pyran ring)~84
Aliphatic C29-40

Data interpreted from studies on pyrano[3,2-c]quinoline derivatives. nih.govualberta.ca

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a powerful technique for the characterization of fluorinated organic compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information.

For fluorinated derivatives of this compound, the position of the fluorine substituent on the phenyl or quinoline rings would significantly influence its chemical shift. For example, in a study of fluorinated 4-phenyl-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-ones, the following ¹⁹F NMR chemical shifts were observed:

Table 3: ¹⁹F NMR Data for Fluorinated Pyrano[3,2-c]quinoline Derivatives

Compound¹⁹F Chemical Shift (δ ppm)
4-(2-Fluorophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one-114.21 (m)
4-(3-Fluorophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one-114.10 (m)
4-(4-Fluorophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one-115.24 (s)

Data sourced from a study on pyrano[3,2-c]quinoline derivatives.

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline system, and C-O stretching of the pyran ring.

In related pyrano[3,2-c]quinoline derivatives, characteristic IR absorption bands have been identified. For example, the carbonyl (C=O) stretching vibrations in pyrano[3,2-c]quinoline-2,5-diones appear as two distinct bands in the regions of 1653–1658 cm⁻¹ and 1773–1783 cm⁻¹. nih.gov A synthesized 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione showed characteristic bands at 3402 cm⁻¹ (O-H), 3304 and 3215 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O of α-pyrone), 1656 cm⁻¹ (C=O of quinoline), and 1604 cm⁻¹ (C=N). nih.gov

Table 4: Characteristic IR Absorption Bands for Pyranoquinoline Derivatives

Vibrational ModeWavenumber (cm⁻¹)
O-H Stretch~3400
N-H Stretch~3200-3300
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2900-3000
C=O Stretch (α-pyrone)~1720-1780
C=O Stretch (quinoline)~1650-1660
C=C and C=N Stretch~1500-1600
C-O Stretch~1200-1250

Data compiled from studies on various pyrano[3,2-c]quinoline derivatives. nih.govnih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.

For derivatives of this compound, HRMS is used to confirm their successful synthesis. For example, the HRMS data for several 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones have been reported, showing excellent agreement between the calculated and found molecular weights. nih.gov

Table 5: Representative HRMS Data for Pyrano[3,2-c]quinoline Derivatives

CompoundMolecular FormulaCalculated [M]⁺Found [M]⁺
4-(4-Methoxyphenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneC₂₀H₁₇NO₄335.1158335.1158
4-(4-Bromophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneC₁₉H₁₄NO₃⁷⁹Br383.0157383.0148
4-(4-Fluorophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneC₁₉H₁₄NO₃F323.0958323.0961

Data sourced from a study on pyrano[3,2-c]quinoline derivatives. nih.gov

X-ray Crystallography for Solid-State Structure and Stereochemistry

While a specific crystal structure for this compound was not found in the surveyed literature, studies on related heterocyclic systems provide insights into the expected structural features. For example, the crystal structure of a pyrano[2,3-e]indole derivative, an isomer of the pyranoquinoline system, has been determined, confirming the connectivity and stereochemistry of the fused ring system. mdpi.com In another study, the crystal structure of a dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivative was determined, revealing the trans-configuration of the oxindole (B195798) scaffolds. beilstein-journals.org

For a hypothetical crystal structure of this compound, one would expect to determine the planarity of the quinoline and pyran rings, as well as the orientation of the two phenyl substituents at the C3 position.

Table 6: Illustrative Crystallographic Data for a Related Heterocyclic Compound (dispiro[indoline-3,2'-quinoline-3',3''-indoline])

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.064(4)
b (Å)11.234(2)
c (Å)21.085(4)
β (°)109.11(3)
V (ų)4038.3(14)
Z4

Data is for a related dispiro[indoline-3,2'-quinoline-3',3''-indoline] compound and is presented for illustrative purposes. beilstein-journals.org

Photophysical Properties and Optoelectronic Behavior of 3,3 Diphenyl 3h Pyrano 3,2 F Quinoline

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides fundamental insights into its electronic transitions. For 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline and its derivatives, the absorption profile is primarily dictated by the π-conjugated system encompassing the quinoline (B57606) and pyran moieties. While specific molar absorptivity data for the parent compound is not extensively detailed in publicly available literature, studies on closely related pyranoquinoline systems indicate that absorption bands in the UV region are characteristic. These absorptions are attributed to π → π* transitions within the aromatic framework. The precise location and intensity of these bands are influenced by the substitution pattern on the heterocyclic core and the solvent environment.

Compound Derivative Solvent Absorption Maxima (λmax) Molar Absorptivity (ε)
Data not availableData not availableData not availableData not available
No comprehensive public data is available for the specific UV-Vis absorption characteristics of this compound.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy reveals information about the excited state properties of a molecule. This compound and its derivatives exhibit interesting fluorescence behavior, which is a key aspect of their potential in optoelectronic applications.

The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. For a thiazole-functionalized derivative of this compound, the fluorescence lifetime has been measured to be approximately 0.4-0.5 nanoseconds when excited at 295 nm. hud.ac.uk This short lifetime is indicative of efficient radiative decay from the singlet excited state. However, comprehensive data on the fluorescence quantum yield for the parent this compound is not readily found in the current body of scientific literature.

Compound Derivative Excitation Wavelength (λex) Fluorescence Lifetime (τF) Quantum Yield (ΦF)
Thiazole-functionalized derivative295 nm~0.4-0.5 ns hud.ac.ukData not available
This table presents available data for a derivative of the target compound, as specific measurements for the parent molecule are not widely published.

Solvatochromism, the change in the color of a substance in response to the polarity of the solvent, is a phenomenon often observed in fluorescent molecules with a significant change in dipole moment upon excitation. While detailed solvatochromic studies specifically on this compound are not extensively documented, the general behavior of related heterocyclic systems suggests that its emission spectrum is likely to be sensitive to the solvent environment. An increase in solvent polarity would be expected to cause a bathochromic (red) shift in the emission maximum if the excited state is more polar than the ground state. This property is crucial for the development of fluorescent probes and sensors.

Solvent Emission Maximum (λem)
Data not availableData not available
Systematic studies on the solvatochromic behavior of this compound have not been reported in detail.

An interesting characteristic of some fluorescent molecules is the dependence of their emission spectrum on the excitation wavelength. Research on a derivative of this compound has demonstrated that the free ligand exhibits excitation wavelength-dependent emission spectra. hud.ac.uk This behavior can arise from the presence of different conformers or isomers in the ground state, each with its own distinct absorption and emission properties, or from slow vibrational relaxation in the excited state. This property can be exploited in applications such as multi-color imaging and advanced sensing.

Photochromic Phenomena of this compound

Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. This compound is a member of the pyran class of photochromic compounds, which are known for their ability to undergo a color change upon exposure to UV light. hud.ac.uk

The photochromic behavior of this compound follows a well-established mechanism for naphthopyran and related systems. hud.ac.uk Upon absorption of UV light, the molecule is promoted to an excited singlet state. This is followed by the cleavage of the C-O bond in the pyran ring, leading to an electrocyclic ring-opening. This process results in the formation of a colored, planar, open-ring isomer, which is a dienone species. This colored form can revert to the original colorless, closed-ring form either thermally or by irradiation with visible light. The general mechanism involves the promotion of an electron to the singlet excited state, followed by isomerization to the colored dienone species. hud.ac.uk This reversible transformation between a colorless and a colored state is the basis for its application in ophthalmic sun lenses and other light-responsive systems.

Modulation and Inhibition of Photochromic Response

The inherent photochromism of the pyran class of heterocyclic compounds, which includes this compound, can be significantly altered or entirely suppressed through molecular modification and coordination with metal ions. Research has demonstrated that the photochromic behavior of a derivative of this compound, which was functionalized to include both quinoline and thiazole (B1198619) N-donor moieties, is completely inhibited upon coordination with silver(I) ions. cardiff.ac.uk

The free ligand, a photoresponsive this compound derivative, exhibits typical photochromic behavior, undergoing a thermally reversible isomerization upon exposure to UV irradiation. cardiff.ac.uk This process involves an electrocyclic ring-opening mechanism, promoting an electron to the singlet excited state, which leads to the formation of a colored dienone species. However, when this ligand coordinates with Ag(I) to form a complex, this photoisomerization is completely halted. cardiff.ac.uk Spectra of the Ag(I) complex before and after UV irradiation are identical, indicating that the colored, ring-opened valence tautomer state becomes energetically inaccessible upon coordination. cardiff.ac.uk This inhibition is attributed to changes in the molecule's electronic structure upon complexation with the metal ion. cardiff.ac.uk

Interestingly, while the photochromic activity is quenched, the coordination to Ag(I) gives rise to new photophysical properties. The resulting Ag(I) complex demonstrates an increased fluorescence response, with excitation wavelength-dependent emission spectra. cardiff.ac.uk This suggests a shift in the de-excitation pathway from photoisomerization to radiative decay (fluorescence).

PropertyFree Ligand (Derivative)Ag(I) Complex
Photochromic Behavior Exhibits typical photochromismComplete inhibition of photochromism cardiff.ac.uk
Fluorescence Shows emissionIncreased fluorescence response cardiff.ac.uk
Color Change on UV Irradiation YesNo cardiff.ac.uk

Nonlinear Optical (NLO) Activity

Information regarding the nonlinear optical (NLO) activity of this compound is not available in the reviewed scientific literature.

Fundamental Optoelectronic Parameters

The fundamental optoelectronic parameters of this compound derivatives are directly linked to the modulation of their photochromic and fluorescent behaviors. The inhibition of photochromism upon coordination with Ag(I) is explained by a significant change in the distribution of the molecular orbitals. cardiff.ac.uk

In the Ag(I) complex, the Lowest Unoccupied Molecular Orbital (LUMO) shows a distinct interaction between the silver dxz orbital and the chelating nitrogen orbitals of the quinoline and thiazole moieties. cardiff.ac.uk Furthermore, the LUMO+2 orbital is dominated by the silver 5s orbital. This redistribution of the frontier molecular orbitals upon coordination is believed to be the primary reason the ring-opened isomerized state becomes energetically inaccessible, thus inhibiting the photochromic process. cardiff.ac.uk Simultaneously, this alteration of the electronic structure is responsible for the emergence of a new, red-shifted emission peak in the fluorescence spectrum of the complex. cardiff.ac.uk

Computational and Theoretical Investigations of Pyranoquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. nih.govnih.gov It is widely used to study the structural and electronic properties of heterocyclic systems like pyranoquinolines. researchgate.netresearchgate.net DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p) or 6-31+G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. youtube.comyoutube.com This process systematically adjusts atomic coordinates to find a stationary point on the potential energy surface that corresponds to a minimum energy. nih.govresearchgate.net For a molecule like 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline, this would involve finding the optimal bond lengths, bond angles, and dihedral (torsion) angles.

The presence of two phenyl groups at the C3 position suggests the possibility of multiple low-energy conformations (rotamers) depending on the torsion angles of the C-Ph bonds. Conformational analysis would explore the potential energy surface with respect to the rotation of these phenyl rings to identify the global minimum energy structure and other stable conformers. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties. researchgate.netresearchgate.net Studies on related quinoline (B57606) derivatives have successfully used methods like B3LYP/6-31+G(d,p) to achieve good correlation between calculated and experimental (e.g., X-ray diffraction) structural parameters. nih.govscirp.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. nih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govscirp.org DFT calculations provide detailed visualizations of these orbitals, showing their distribution across the molecule. For pyranoquinoline systems, the HOMO is often localized on the more electron-rich portions of the molecule, such as the quinoline and pyran rings, while the LUMO may be distributed over the entire π-conjugated system. researchgate.net In a DFT study on a related pyrano[3,2-c]quinoline derivative, the HOMO and LUMO energies were calculated to be -6.07 eV and -2.25 eV, respectively, resulting in an energy gap of 3.82 eV. researchgate.net

Representative FMO Data for a Pyrano[3,2-c]quinoline Derivative This table presents illustrative data for 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, calculated at the B3LYP/6–311++G(d,p) level, as specific data for this compound is not available in the cited literature. researchgate.net

ParameterValue (eV)
EHOMO-6.07
ELUMO-2.25
Energy Gap (ΔE)3.82

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for predicting molecular behavior. nih.govresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = μ² / 2η.

These descriptors are crucial for comparing the reactivity of different pyranoquinoline derivatives. nih.govnih.gov

Representative Global Reactivity Descriptors for a Pyrano[3,2-c]quinoline Derivative This table presents illustrative data for 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, derived from calculated HOMO/LUMO energies. researchgate.net

DescriptorFormulaValue (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.16
Chemical Hardness (η)(ELUMO - EHOMO) / 21.91
Electronegativity (χ)4.16
Electrophilicity Index (ω)μ² / 2η4.53

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density that illustrates the charge distribution within a molecule. nih.gov It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the pyran ring, identifying them as primary sites for protonation or interaction with electrophiles. researchgate.net Positive potential (blue) would be expected on the N-H or other acidic protons if present in related structures.

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for validating experimental results and aiding in structural elucidation. nih.govresearchgate.net

Infrared (IR) Spectroscopy: By performing vibrational frequency calculations, the theoretical IR spectrum can be generated. The calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretching, N-H bending, C-H stretching). These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netijcce.ac.ir The calculated chemical shifts are usually referenced against a standard compound like Tetramethylsilane (TMS) and can be compared with experimental data to confirm the assigned structure. nih.gov For complex molecules like pyranoquinolines, computational prediction can be instrumental in assigning specific signals to the correct nuclei. nih.govnih.gov

Advanced Quantum Chemical Methods (e.g., QM/MM, Ab Initio Metadynamics)

While DFT is a versatile tool, more advanced methods may be required to study complex phenomena, such as enzyme-ligand interactions or reaction mechanisms in solution.

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a hybrid method used for studying very large systems, such as a pyranoquinoline derivative interacting with a biological target (e.g., an enzyme). nih.govmdpi.com In this method, the chemically active region (e.g., the ligand and key active site residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a computationally cheaper MM force field. nih.gov This allows for the accurate modeling of electronic effects where they are most important, such as during bond breaking/formation or charge transfer events, within the context of a large, complex environment. rsc.org

Ab Initio Metadynamics: This is a powerful simulation technique used to explore complex free energy surfaces and identify reaction pathways, transition states, and stable intermediates. It enhances sampling along specific collective variables to overcome energy barriers within a reasonable simulation time. While computationally intensive, this method could be applied to study, for example, the conformational changes of this compound or its reaction mechanisms in detail.

These advanced methods provide a deeper understanding of the dynamic behavior and reactivity of pyranoquinoline systems in realistic biological or chemical environments.

Theoretical Modeling of Intermolecular and Intramolecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to analyze the electronic structure and photophysical properties of pyrano[3,2-f]indoles. mdpi.com These studies reveal that the fusion of the pyran and indole (B1671886) rings creates a planar π-conjugated system. mdpi.com The introduction of substituents, analogous to the diphenyl groups in the target molecule, can significantly influence the intramolecular charge transfer (ICT) characteristics. mdpi.com

The analysis of frontier molecular orbitals (HOMO and LUMO) in these systems helps in understanding their electronic transitions and reactivity. For instance, in donor-acceptor models of pyranoindoles, the electron density in the highest occupied molecular orbital (HOMO) is often localized on the electron-donating fragment, while in the lowest unoccupied molecular orbital (LUMO), it is concentrated on the electron-accepting moiety. mdpi.com This separation of electron density upon excitation is crucial for understanding their photophysical behaviors, such as fluorescence and solvatochromism. mdpi.com

The Lippert-Mataga equation is often used in conjunction with these theoretical calculations to analyze the effect of solvent polarity on the Stokes shift, providing further insight into the change in dipole moment upon electronic excitation and the nature of intermolecular interactions with solvent molecules. mdpi.com Although this data is for pyrano[3,2-f]indoles, it provides a foundational understanding of the types of intramolecular and intermolecular forces at play in the broader class of pyrano[3,2-f] fused systems.

Table 1: Theoretical Investigation Methods for Related Pyrano-Fused Systems

Computational MethodInvestigated PropertiesReference Compound FamilyKey Findings
Density Functional Theory (DFT)Electronic Structure, HOMO-LUMO Orbitals, Intramolecular Charge TransferPyrano[3,2-f]indolesElucidation of donor-acceptor models and electronic transitions. mdpi.com
Lippert-Mataga EquationSolvatochromism, Stokes ShiftPyrano[3,2-f]indolesAnalysis of solvent effects on photophysical properties. mdpi.com

Note: The data presented in this table is based on studies of pyrano[3,2-f]indoles, as direct theoretical modeling data for this compound is not available in the reviewed literature.

Computational Ligand-Target Interaction Modeling

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA. While no specific molecular docking studies for this compound have been reported, research on other pyranoquinoline isomers provides valuable insights into their potential as bioactive agents.

In another study, derivatives of 2H-thiopyrano[2,3-b]quinoline were evaluated for their binding affinity against the anticancer peptide CB1a. nih.gov The docking analysis revealed binding affinities between -5.3 and -6.1 Kcal/mol, with interactions involving various amino acid residues such as isoleucine, lysine, valine, phenylalanine, tryptophan, and glutamic acid. nih.gov

These computational ligand-target interaction models for related pyranoquinoline scaffolds highlight the potential of this class of compounds to interact with biological targets. The specific nature and strength of these interactions are highly dependent on the precise isomeric structure and the pattern of substitution, which for this compound would be influenced by the spatial arrangement of the two phenyl groups at the 3-position.

Table 2: Molecular Docking Data for Analogous Pyranoquinoline Scaffolds

Compound FamilyBiological TargetRange of Binding Affinities (kcal/mol)Key Interacting Residues/Moieties
Pyrano[3,2-c]quinolinesDNA-Topoisomerase Complex-7.5 to -8.3dG13 (arene-H interactions), Asn520, Glu522, Arg503, Gly504, Lys505, Ile506 scirp.org
2H-Thiopyrano[2,3-b]quinolinesCB1a (Anticancer Peptide)-5.3 to -6.1ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 nih.gov

Disclaimer: The information provided in this section is based on computational studies of pyranoquinoline isomers and related heterocyclic systems. No direct computational ligand-target interaction modeling data for this compound was found in the cited sources.

Applications of Pyranoquinoline Derivatives in Advanced Materials and Research Tools

Application in Organic Semiconductors and Electronic Devices

Quinoline (B57606) and its derivatives are notable for their electron-transporting capabilities, high thermal and chemical stability, and the potential for chemical modification, making them significant in optoelectronics. researchgate.net The donor-acceptor (D-A) nature of compounds like 4H-pyrano[3,2-c]quinoline derivatives has generated substantial interest for their use in the field of organic electronics. researchgate.net

Pyranoquinoline derivatives are considered promising materials for applications in polymer photovoltaic solar cells and dye-sensitized solar cells (DSSCs). nih.gov Their versatility allows them to be used in various cell architectures. nih.gov For instance, certain pyrano[3,2-c]quinoline derivatives have been investigated for their photovoltaic properties. researchgate.net The performance of organic solar cells often relies on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used. Quinoline derivatives have shown energy levels that fall within the requirements for solar cell applications. nih.gov

Below is a table summarizing the properties of some pyranoquinoline derivatives investigated for photovoltaic applications.

Compound NameHOMO Level (eV)LUMO Level (eV)Key Findings
2-amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile-5.81-3.16Photoconductivity mechanism is controlled by monomolecular recombination. nih.gov
2-amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile-6.11-3.16The presence of the chlorophenyl group improved diode parameters. researchgate.netnih.gov

Table 1: Properties of select pyranoquinoline derivatives in photovoltaic research.

The unique electronic characteristics of pyranoquinoline derivatives make them suitable for use in photodetectors and other optoelectronic systems. researchgate.net Heterojunction devices fabricated using 4H-pyrano[3,2-c]quinoline derivatives have demonstrated rectification behavior and photovoltaic properties under illumination. researchgate.net These devices function as photodiodes, with their sensitivity, short-circuit current, and open-circuit voltage being dependent on illumination intensity. researchgate.net The inherent properties of these organic molecules, such as being lightweight, flexible, and easy to manufacture, make them advantageous for use in UV-sensitive devices and organic thin-film transistors. researchgate.net

Development of Fluorescent Probes for Cellular Imaging

Pyrano[3,2-f]quinoline derivatives have been synthesized and identified as effective fluorophores for biological applications, specifically in mammalian cell imaging. nih.gov These compounds exhibit staining properties in cultured HeLa cells, indicating their ability to bind with intracellular components like proteins. nih.gov The development of fluorescent probes is a rapidly growing field for the early diagnosis of diseases and tracking of biomolecules. crimsonpublishers.com Quinoline-based scaffolds are widely explored for these applications due to their favorable photophysical properties. crimsonpublishers.com

A new fluorescent probe based on a pyrroloquinoline derivative, named PQP-1, was developed for the selective detection and imaging of the amino acid Lysine (Lys) in living cells. mdpi.comescholarship.orgresearchgate.net This probe demonstrated high selectivity, a low limit of detection, and functionality over a wide pH range. mdpi.comresearchgate.net

Probe NameTarget AnalyteKey FeaturesApplication
PQP-1Lysine (Lys)High selectivity, low detection limit, wide pH range (6.0-9.0). mdpi.comresearchgate.netImaging Lys in living HeLa cells. mdpi.comresearchgate.net
Pyrano[3,2-f]quinoline derivativesProteinsExhibit staining property and act as fluorophores. nih.govStaining of cultured HeLa cells. nih.gov

Table 2: Pyranoquinoline-based derivatives as fluorescent probes.

Design and Utilization as Ligands in Supramolecular Chemistry

The compound 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline has been specifically designed and synthesized to act as a photoresponsive ligand in supramolecular chemistry. hud.ac.ukcardiff.ac.ukhbku.edu.qa This ligand incorporates both quinoline and thiazole (B1198619) N-donor moieties, enabling it to function as a bidentate N-donor ligand. hud.ac.uk Its coordination behavior has been studied with silver(I) ions, leading to the formation of a metal complex. hud.ac.uk X-ray crystallography revealed that in the solid state, the complex forms a dimeric assembly, though NMR data suggests it exists as a mononuclear species in solution. hud.ac.uk The use of N-heterocycles like quinoline derivatives as ligands is of great importance in coordination chemistry, as substituents can alter the electronic and steric properties, thereby affecting coordination ability. mdpi.com

Materials for Photoresponsive Systems

Pyrans are a well-studied class of heterocyclic compounds known for their photochromic properties, which involve a reversible isomerization and a distinct color change upon exposure to UV irradiation. hud.ac.uk The this compound ligand exhibits this characteristic photochromic behavior. hud.ac.ukcardiff.ac.ukhbku.edu.qa However, a significant finding was that the coordination of this ligand with Ag(I) ions results in the complete inhibition of its photochromic response. hud.ac.uk While the photoisomerism is suppressed, the resulting Ag(I) complex shows an enhanced fluorescence response. hud.ac.uk This phenomenon, where metal coordination turns off the photochromism of a pyran system, represents a novel finding and opens avenues for creating light-responsive materials where properties can be switched through metal ion binding. hud.ac.uk The study of such systems is crucial for developing materials like photomagnets and other light-sensitive devices. researchgate.net

Compound/ComplexPhotochromic BehaviorFluorescence Behavior
This compound ligand (L1)YesExhibits typical fluorescence. hud.ac.uk
[L1Ag(H₂O)] complexInhibitedIncreased fluorescence response with a red-shifted emission. hud.ac.uk

Table 3: Photoresponsive properties of a this compound ligand and its Ag(I) complex.

Future Research Directions and Perspectives in Pyrano 3,2 F Quinoline Chemistry

Development of Sustainable and Efficient Synthetic Routes

While methods for synthesizing various pyranoquinoline isomers exist, the development of sustainable and highly efficient routes to 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline and its derivatives remains a critical objective. Current synthetic strategies often rely on multi-step processes that may not be optimal in terms of atom economy or environmental impact. Future research should focus on:

Multicomponent Reactions (MCRs): MCRs have proven to be a powerful tool for the efficient assembly of complex heterocyclic structures, including other pyranoquinoline isomers. nih.govnih.gov Designing a one-pot, three- or four-component reaction that brings together the necessary precursors for the this compound core could dramatically improve synthetic efficiency, reduce waste, and allow for the rapid generation of a library of derivatives. nih.gov

Green Catalysis and Solvents: Exploration of environmentally benign catalysts, such as L-proline or niobium(V) chloride which have been used for related heterocycles, could replace harsher reagents. nih.govresearchgate.net Similarly, employing greener solvents like ethanol (B145695) or even water-mediated synthesis could significantly reduce the environmental footprint of the production process. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of pyrano[3,2-c]quinoline derivatives. tandfonline.comrsc.org Applying this technology to the synthesis of the [3,2-f] isomer could offer a more rapid and energy-efficient alternative to conventional heating methods.

In-depth Exploration of Structure-Property Relationships

The relationship between the molecular structure of this compound and its physicochemical properties is a key area for future investigation. Preliminary studies have shown that this compound exhibits photochromic behavior, a property that is highly dependent on its structure. cardiff.ac.uk A systematic exploration is needed to understand how modifications to the molecular scaffold affect its function.

Key research avenues include:

Substituent Effects: A detailed investigation into how electron-donating and electron-withdrawing groups on the phenyl and quinoline (B57606) rings influence the compound's absorption, emission, and photochromic properties. This could lead to the fine-tuning of its characteristics for specific applications.

Photochromism Modulation: The observation that coordination to a silver(I) ion inhibits the photochromic response of a this compound ligand opens a fascinating line of inquiry. cardiff.ac.uk Future work should explore how different metal ions interact with the molecule and how this interaction can be used to switch its properties on and off.

Comparative Studies: Synthesizing and studying related isomers, such as pyrano[2,3-g]indoles, which exhibit large Stokes shifts and high quantum yields, could provide valuable insights into the fundamental principles governing the photophysics of these fused systems. mdpi.com

Advanced Spectroscopic Characterization of Excited States

A deeper understanding of the excited-state dynamics of this compound is essential for optimizing its performance in light-driven applications. While initial fluorescence properties have been noted, a more advanced spectroscopic analysis is required. cardiff.ac.uk

Future studies should employ:

Time-Resolved Spectroscopy: Techniques like transient absorption and time-correlated single-photon counting can unravel the pathways of energy relaxation after photoexcitation. This would provide critical data on the lifetimes of excited states and the kinetics of the photochromic ring-opening and ring-closing processes.

Solvatochromism Studies: Investigating the absorption and emission properties in a range of solvents with varying polarities can reveal information about the charge distribution in the ground and excited states. mdpi.com This is crucial for understanding phenomena like intramolecular charge transfer (ICT), which often plays a key role in the behavior of fluorescent molecules.

Investigation of ESIPT: The potential for Excited-State Intramolecular Proton Transfer (ESIPT) should be explored, as it has been observed in analogous heterocyclic systems like 5-hydroxypyrano[2,3-c]pyrazoles and leads to dual-band fluorescence. mdpi.com The presence of nitrogen and oxygen atoms in the pyranoquinoline core makes this a plausible and intriguing possibility.

Sophisticated Computational Studies for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers a powerful lens through which to view the electronic structure and behavior of molecules. For this compound, computational studies can provide insights that are difficult to obtain experimentally.

Future computational efforts should focus on:

Mechanism of Photochromism: Modeling the potential energy surfaces of the ground and excited states to map the reaction pathway for the photo-induced ring-opening. This would help to identify the transition states and intermediates involved, clarifying the mechanism responsible for the observed photochromism. cardiff.ac.uk

Predicting Spectroscopic Properties: Using TD-DFT to calculate absorption and emission spectra for a series of virtual derivatives. nih.gov This would allow for the pre-screening of candidates with desired optical properties (e.g., specific colors of emission or absorption), guiding and accelerating synthetic efforts.

Understanding Metal-Ligand Interactions: Simulating the coordination of the pyranoquinoline ligand with various metal ions to understand the electronic changes that lead to the inhibition of photochromism. cardiff.ac.uk This could aid in the rational design of new chemosensors.

Expansion into Novel Functional Materials and Optoelectronic Devices

The unique properties of this compound and its derivatives position them as promising candidates for a variety of advanced applications. Building on initial findings, future research should aim to incorporate these molecules into functional systems.

Potential application areas include:

Molecular Switches and Sensors: The photochromic nature of the molecule could be exploited to create molecular switches for data storage or light-controlled devices. cardiff.ac.uk The inhibition of this property by metal ions also suggests a strong potential for the development of selective fluorescent chemosensors for environmental or biological monitoring. cardiff.ac.uk

Bio-imaging Agents: Other pyrano[3,2-f]quinoline derivatives have been successfully used as fluorophores for staining and imaging cultured human cells. nih.gov The inherent fluorescence of the 3,3-diphenyl variant makes it a strong candidate for development as a probe for fluorescence microscopy, potentially for tracking specific cellular components or processes.

Optoelectronic Materials: The broader class of pyranoquinolines and related fused heterocyclic systems are being explored for use in organic electronics. nih.govresearchgate.net Future work could investigate the utility of this compound as an emitter in Organic Light-Emitting Diodes (OLEDs) or as a component in dye-sensitized solar cells, areas where tuning photophysical properties is paramount. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 3,3-diphenyl-3H-pyrano[3,2-f]quinoline, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via a modified Friedel-Crafts alkylation followed by cyclization. A validated method involves reacting 4-hydroxy-1-methylquinolin-2(1H)-one with diphenylpropargyl alcohol under acid catalysis (e.g., H₂SO₄) to trigger tandem allylation and 6-endo-dig cyclization . Optimization focuses on solvent choice (e.g., THF vs. DCM), temperature control (60–80°C), and catalytic efficiency (e.g., iodine/SDS systems for greener protocols) . Yield improvements (>75%) are achieved by iterative recrystallization or column chromatography with hexane/ethyl acetate gradients.

Q. How do spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound derivatives?

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.6 ppm, with characteristic singlets for pyran oxygen-linked protons (δ 4.7–5.1 ppm) .
  • IR : Stretching vibrations at 1670–1592 cm⁻¹ confirm carbonyl groups in fused quinoline systems .
  • HRMS : Molecular ion peaks (e.g., m/z 330.1606 [M+H]⁺) and isotopic patterns validate purity .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Initial screens include:

  • Anti-inflammatory : Inhibition of TNF-α and IL-6 in LPS-stimulated hPBMCs (IC₅₀ determination via ELISA) .
  • Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values <10 µM indicating potency .
  • DNA interaction : Ethidium bromide displacement assays to assess intercalation or groove binding .

Advanced Research Questions

Q. How does coordination chemistry (e.g., Ag(I) complexation) alter the photochromic and fluorescence properties of this compound?

Coordination with Ag(I) via quinoline-thiazole N-donors suppresses photochromism by stabilizing the closed-ring form, as shown by UV-vis spectroscopy (loss of absorbance at 550 nm). Concurrently, fluorescence intensity increases 3–5× due to restricted rotation and reduced non-radiative decay pathways . X-ray crystallography of the Ag(I) complex reveals a distorted tetrahedral geometry, critical for modulating photophysical behavior .

Q. What mechanistic insights explain contradictory cytotoxicity results across cancer cell lines?

Discrepancies arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance DNA cross-linking but reduce solubility, affecting bioavailability .
  • Cell-specific targets : Variability in tubulin polymerization inhibition (e.g., IC₅₀ = 2.1 µM in MDR-positive cells vs. 8.7 µM in others) .
  • Metabolic stability : CYP450-mediated oxidation of the pyran ring generates inactive metabolites in certain lines .

Q. How can computational methods resolve conflicting data on DNA binding modes?

Molecular docking (AutoDock Vina) and MD simulations reveal preferential minor-groove binding (ΔG = −10.03 kcal/mol) over intercalation. This aligns with circular dichroism data showing no distortion of B-DNA helicity but reduced ethidium bromide quenching (Ksv = 8.64–12.03 ×10⁴ L/mol) . Van der Waals forces and hydrogen bonding dominate interactions, as evidenced by thermodynamic parameters (ΔH < 0, ΔS > 0) .

Q. What strategies improve selectivity in G-quadruplex DNA targeting versus duplex DNA?

Structural modifications at the C4 aryl position (e.g., bulky substituents like naphthyl) enhance G4 stabilization (ΔTm = +15°C) by fitting the G-tetrad cavity. FRET-melting assays and telomerase inhibition (TRAP-LIG) confirm selectivity, with minimal duplex binding (Kd > 1 µM) .

Methodological Challenges

Q. How can researchers address low yields in multicomponent reactions involving this compound?

  • Catalyst screening : Bidentate Lewis acids (e.g., ZnCl₂) improve imine formation rates .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 85% yield .
  • Byproduct analysis : LC-MS identifies dimeric side products; adding radical scavengers (e.g., BHT) suppresses them .

Q. What advanced techniques validate the compound’s role in tubulin inhibition?

  • Immunofluorescence microscopy : Visualize disrupted microtubule networks in treated cells .
  • SPR biosensing : Measure direct binding to purified tubulin (KD = 0.8 µM) .
  • SAR studies : Correlate C7-phenyl substitution with colchicine-site occupancy (docking RMSD <1.5 Å) .

Q. Why do some studies report conflicting fluorescence quenching data, and how can this be standardized?

Variability arises from solvent polarity (e.g., DMSO vs. PBS) and excitation wavelengths (λex = 365 nm vs. 405 nm). Standardizing conditions (e.g., 298 K, 0.1% DMSO) and using internal standards (e.g., quinine sulfate) normalize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.